acetate CAS No. 141109-26-4](/img/structure/B115330.png)
Methyl [2-(2-thienyl)ethylamino](2-chlorophenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl [2-(2-thienyl)ethylamino](2-chlorophenyl)acetate, also known as MTPEA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a pharmaceutical agent. MTPEA is a member of the phenethylamine family of compounds, which are known to have various physiological and psychoactive effects.
作用機序
Methyl [2-(2-thienyl)ethylamino](2-chlorophenyl)acetate is believed to work by binding to and activating certain receptors in the brain, including the serotonin and dopamine receptors. This activation leads to the release of neurotransmitters, which can have various physiological and psychoactive effects.
Biochemical and Physiological Effects:
Methyl [2-(2-thienyl)ethylamino](2-chlorophenyl)acetate has been shown to have various biochemical and physiological effects. It has been shown to have antimicrobial properties against a variety of bacteria, including Staphylococcus aureus and Escherichia coli. Methyl [2-(2-thienyl)ethylamino](2-chlorophenyl)acetate has also been shown to have anti-inflammatory and analgesic properties, making it a potential treatment for pain and inflammation. Additionally, Methyl [2-(2-thienyl)ethylamino](2-chlorophenyl)acetate has been shown to have anxiolytic and antidepressant properties, making it a potential treatment for psychiatric disorders.
実験室実験の利点と制限
One advantage of using Methyl [2-(2-thienyl)ethylamino](2-chlorophenyl)acetate in lab experiments is its ability to target specific receptors in the brain, allowing researchers to study the effects of neurotransmitter release on various physiological and psychoactive processes. However, one limitation of using Methyl [2-(2-thienyl)ethylamino](2-chlorophenyl)acetate in lab experiments is its potential for abuse and dependence, which can make it difficult to conduct studies in a controlled manner.
将来の方向性
There are several future directions for research on Methyl [2-(2-thienyl)ethylamino](2-chlorophenyl)acetate. One area of research is the development of new pharmaceutical agents based on Methyl [2-(2-thienyl)ethylamino](2-chlorophenyl)acetate. Another area of research is the study of the long-term effects of Methyl [2-(2-thienyl)ethylamino](2-chlorophenyl)acetate use on the brain and body. Additionally, research could be conducted on the potential use of Methyl [2-(2-thienyl)ethylamino](2-chlorophenyl)acetate in the treatment of other medical conditions, such as cancer and autoimmune disorders.
科学的研究の応用
Methyl [2-(2-thienyl)ethylamino](2-chlorophenyl)acetate has been studied for its potential use as a pharmaceutical agent. It has been shown to have antimicrobial, anti-inflammatory, and analgesic properties. Methyl [2-(2-thienyl)ethylamino](2-chlorophenyl)acetate has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
特性
CAS番号 |
141109-26-4 |
|---|---|
製品名 |
Methyl [2-(2-thienyl)ethylamino](2-chlorophenyl)acetate |
分子式 |
C15H16ClNO2S |
分子量 |
309.8 g/mol |
IUPAC名 |
methyl 2-(2-chlorophenyl)-2-(2-thiophen-2-ylethylamino)acetate |
InChI |
InChI=1S/C15H16ClNO2S/c1-19-15(18)14(12-6-2-3-7-13(12)16)17-9-8-11-5-4-10-20-11/h2-7,10,14,17H,8-9H2,1H3 |
InChIキー |
PAOGEKGFTGONII-UHFFFAOYSA-N |
SMILES |
COC(=O)C(C1=CC=CC=C1Cl)NCCC2=CC=CS2 |
正規SMILES |
COC(=O)C(C1=CC=CC=C1Cl)NCCC2=CC=CS2 |
同義語 |
Methyl2-(2-Chlorophenyl)-2-[2-(2-thiophenyl)ethylamino]acetate |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

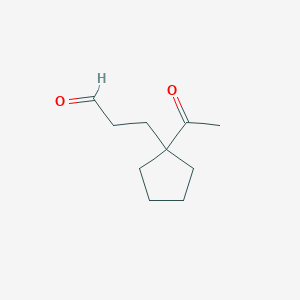
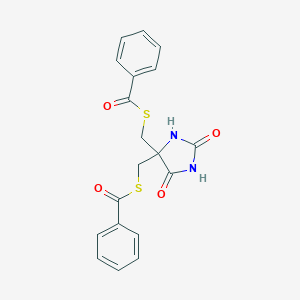
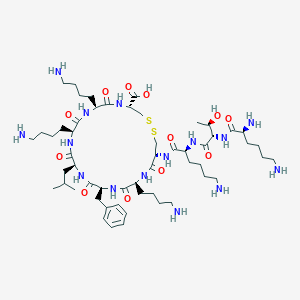
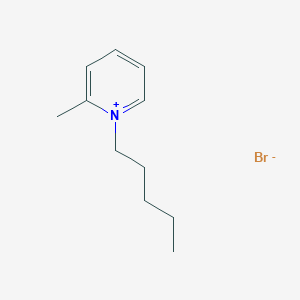
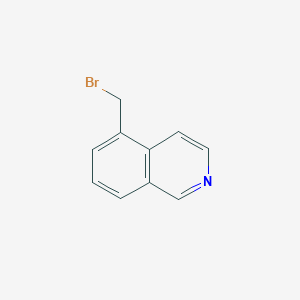
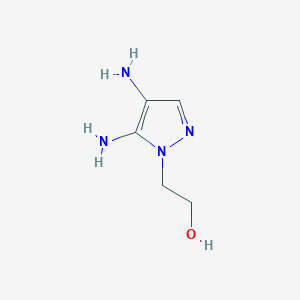


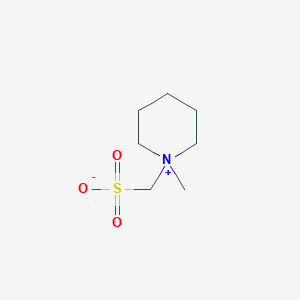
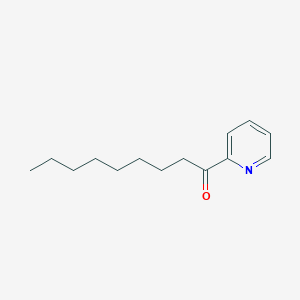

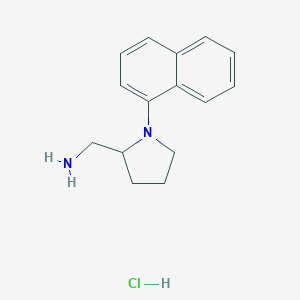
![Bis[2-(fluorosulfonyl)tetrafluoroethyl]ether](/img/structure/B115279.png)
